For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Amino-3-chlorophenol (CAS: 56962-00-6)
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and available experimental data for 2-Amino-3-chlorophenol. This compound is noted for its role as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2]
Core Properties and Characteristics
2-Amino-3-chlorophenol, with the molecular formula C₆H₆ClNO, is a colorless solid.[1] It is a substituted phenol that features both an amino group and a chlorine atom on the benzene ring.[2] This compound is utilized as a precursor in various chemical reactions, particularly in the production of drugs and dyes.[1] It has also been noted to possess antimicrobial properties, suggesting its potential use in disinfectants and antiseptics.[1]
Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-3-chlorophenol are summarized below. These values are essential for designing experimental conditions, including solvent selection and temperature control.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1][2][3][4] |
| Molecular Weight | 143.57 g/mol | [1][3][4] |
| Melting Point | 122 °C | [1][2] |
| Boiling Point | 242.6 °C at 760 mmHg | [1][2] |
| Density | 1.406 g/cm³ | [1][2] |
| Flash Point | 100.5 °C | [1][2] |
| pKa | 8.79 ± 0.10 (Predicted) | [2] |
| LogP | 1.74 | [1] |
| Refractive Index | 1.651 | [1] |
| Appearance | Colorless solid[1], Brown powder[5] | [1][5] |
Identifiers
| Identifier | Value | Source |
| CAS Number | 56962-00-6 | [1][2][3] |
| IUPAC Name | 2-amino-3-chlorophenol | [4] |
| InChI | InChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | [4] |
| InChIKey | JSHJJLQJRLNBBA-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C(=C1)Cl)N)O | [4] |
| Synonyms | 2-Hydroxy-6-chloroaniline, Phenol, 2-amino-3-chloro- | [1][2] |
Safety and Handling
2-Amino-3-chlorophenol is classified as harmful if swallowed and causes serious eye irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6][7][8]
GHS Hazard Information
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4][6] |
Precautionary Statements
| Type | Code | Statement | Source |
| Prevention | P264 | Wash hands thoroughly after handling. | [6] |
| P270 | Do not eat, drink or smoke when using this product. | [6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help. | [6] |
| P330 | Rinse mouth. | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |
Storage
Store in a dark place under an inert atmosphere at room temperature.[2][9] Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[8]
Experimental Protocols & Synthesis
General Synthesis Pathway (Hypothetical for 2-Amino-3-chlorophenol)
A plausible synthesis route for 2-Amino-3-chlorophenol could start from 3-chlorophenol. The process would involve:
-
Nitration: Introduction of a nitro group (-NO₂) ortho to the hydroxyl group of 3-chlorophenol to yield 3-chloro-2-nitrophenol. This reaction is typically carried out using nitric acid in a suitable solvent.
-
Reduction: The nitro group of the intermediate is then reduced to an amino group (-NH₂). Common reducing agents for this transformation include iron powder in the presence of an acid or catalytic hydrogenation.
The diagram below illustrates this hypothetical synthesis pathway.
Caption: Hypothetical two-step synthesis of 2-Amino-3-chlorophenol.
Analytical and Spectroscopic Characterization
Definitive identification of 2-Amino-3-chlorophenol requires a combination of spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, a standard analytical workflow would be employed for its characterization.
Spectroscopic Analysis Workflow
The following workflow outlines the standard procedures for confirming the structure and purity of a synthesized chemical compound like 2-Amino-3-chlorophenol.
-
Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 143 and an M+2 peak at m/z 145 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks would include O-H stretching (around 3300-3500 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment. The spectrum would show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton.
-
¹³C NMR: To identify the number and type of carbon atoms. Six distinct signals would be expected for the six carbon atoms in the benzene ring.
-
The logical workflow for this analytical process is visualized below.
Caption: Logical workflow for the analytical confirmation of 2-Amino-3-chlorophenol.
Applications and Relevance in Research
2-Amino-3-chlorophenol serves as a valuable building block in organic synthesis.[1] Its primary applications are in the pharmaceutical and dye industries.[1][2] The presence of three different functional groups (hydroxyl, amino, and chloro) on the aromatic ring allows for a variety of subsequent chemical modifications, making it a versatile intermediate for creating more complex molecules with specific therapeutic or colorant properties.[2] For drug development professionals, this compound could be a key starting material for the synthesis of novel therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 56962-00-6,2-amino-3-chlorophenol | lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-chlorophenol 95% | CAS: 56962-00-6 | AChemBlock [achemblock.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. bldpharm.com [bldpharm.com]
